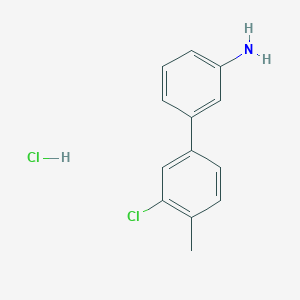

3-(3-Chloro-4-methylphenyl)aniline, HCl

Description

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHYEQPWUVBZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-30-9 | |

| Record name | [1,1′-Biphenyl]-3-amine, 3′-chloro-4′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chlorination of p-Nitrotoluene

- Process: p-Nitrotoluene is chlorinated under controlled conditions using chlorine gas.

- Conditions:

- Chlorine amount: 0.48–0.54 weight parts relative to p-nitrotoluene

- Temperature: 70–80 °C

- Stirring time: Approximately 10 minutes

- Outcome: A mixture primarily containing 2-chloro-4-nitrotoluene, p-nitrotoluene, and dichloronitrotoluene is obtained without purification.

Washing and Refining

Catalytic Hydrogenation (Reduction)

- Catalyst: Palladium on carbon (Pd/C) supported on activated carbon treated with bromide ions (NaBr or KBr) to improve catalytic activity

- Process: The chlorinated nitrotoluene mixture undergoes catalytic hydrogenation without organic solvents or dehalogenation inhibitors.

- Hydrogen amount: 0.038–0.044 weight parts relative to the chlorinated mixture

- Conditions: Conducted in a hydrogenation reactor under mild conditions

- Result: Reduction of the nitro group to an amine group, yielding 3-chloro-4-methylaniline.

Purification and Isolation

- The reaction mixture is distilled or refined to separate the desired 3-chloro-4-methylaniline from by-products such as p-toluidine and dichloromethylaniline.

- The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Catalyst Preparation and Role

- Activated carbon is pre-treated in hydrogen atmosphere at 200–800 °C.

- It is then impregnated with NaBr or KBr solution to load bromide ions on the carbon surface.

- This catalyst preparation enhances the selectivity and efficiency of the hydrogenation step, reducing energy consumption and improving yield.

Summary of Key Process Parameters

| Step | Parameter | Value/Condition | Notes |

|---|---|---|---|

| Chlorination | Chlorine amount | 0.48–0.54 weight parts | Relative to p-nitrotoluene |

| Temperature | 70–80 °C | Stirred for 10 minutes | |

| Washing & Refining | Washing medium | Water | Removes impurities |

| Catalytic Hydrogenation | Catalyst | Pd/C on bromide-treated activated carbon | No organic solvent used |

| Hydrogen amount | 0.038–0.044 weight parts | Relative to chlorinated mixture | |

| Temperature/Pressure | Mild, optimized for selectivity | ||

| Purification | Method | Distillation/refining | Separates by-products |

| Salt Formation | Acid | HCl | Forms hydrochloride salt |

Research Findings and Advantages

- The described method is considered green, energy-saving, and efficient due to:

- Avoidance of organic solvents and dehalogenation inhibitors during hydrogenation

- Use of a specially prepared Pd/C catalyst with bromide ions to enhance activity

- Direct use of chlorination mixture without extensive purification before hydrogenation

- The process reduces raw material consumption and energy loss, making it industrially attractive.

Additional Synthetic Notes

- Alternative synthetic routes involving sulfonamide derivatives or isocyanate intermediates have been reported for related compounds but are less common for this specific aniline hydrochloride.

- Handling under inert atmosphere and controlled temperature is crucial to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Synthesis

Recent studies have explored the use of 3-(3-Chloro-4-methylphenyl)aniline in the synthesis of antidepressant molecules. Metal-catalyzed reactions utilizing this compound have shown promising results in developing new antidepressant drugs. For instance, researchers have reported successful yields in synthesizing derivatives that exhibit significant antidepressant activity, demonstrating its potential as a building block in medicinal chemistry .

Antimicrobial Activity

Research indicates that derivatives of 3-(3-Chloro-4-methylphenyl)aniline possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Chemical Synthesis

Intermediate in Organic Synthesis

3-(3-Chloro-4-methylphenyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in producing more complex aromatic compounds . For example, it has been used to synthesize isocyanates and other functionalized anilines, which are critical in agrochemical formulations .

Agrochemical Applications

Pest Control Agents

The compound has been investigated for its use as a slow-acting drug to control bird pests, particularly starlings. By mixing it with feed, it can effectively manage pest populations without immediate lethality, allowing for more humane pest control strategies . This application highlights its role in environmental management and agricultural practices.

Summary of Key Findings

| Application Area | Details |

|---|---|

| Pharmaceutical | Used in synthesizing antidepressants with promising yields and activities. |

| Antimicrobial | Exhibits activity against various bacterial strains; potential for new antibacterial agents. |

| Chemical Synthesis | Acts as an intermediate for producing complex organic compounds and isocyanates. |

| Agrochemical | Effective in pest control strategies by being mixed with feed to manage bird populations. |

| Safety | Requires careful handling due to potential hazards associated with exposure and toxicity. |

Case Studies

- Synthesis of Antidepressants : A study demonstrated the use of 3-(3-Chloro-4-methylphenyl)aniline as a precursor in the metal-catalyzed synthesis of novel antidepressants, achieving high yields and purity levels .

- Antimicrobial Efficacy : Research conducted on derivatives showed significant antibacterial activity against Staphylococcus aureus and other pathogens, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. Additionally, it can interact with proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 3-(3-Chloro-4-methylphenyl)aniline, HCl with analogs differing in substituent positions, functional groups, or counterions:

Key Observations

Substituent Effects: Methyl vs. Methoxy: The methyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3-Chloro-4-(3-methoxyphenoxy)aniline), which exhibit higher solubility in aqueous media .

Salt Forms :

- Hydrochloride salts (e.g., target compound) improve crystallinity and stability compared to free bases (e.g., 4-(3-Chlorophenyl)aniline) .

Applications: Compounds with phenoxy groups (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) are often used in herbicides due to their hydrolytic stability . Biphenyl derivatives (e.g., 4-(3-Chlorophenyl)aniline) find applications in materials science for conductive polymers .

Research Findings and Stability Data

- Hydrolytic Stability : Phosphate esters of structurally related 4-chloro-3-methylphenyl derivatives show acid-catalyzed hydrolysis, suggesting that the target compound’s P–O bonds (if present in derivatives) may cleave under similar conditions .

- Thermal Properties: Substituted anilines with electron-withdrawing groups (e.g., chlorine) exhibit higher melting points than non-halogenated analogs due to increased intermolecular forces .

- Spectroscopic Identification : Infrared (IR) and Raman spectra of chloro-anilines show characteristic N–H stretching (3300–3500 cm⁻¹) and C–Cl bending (600–800 cm⁻¹), aiding in structural confirmation .

Biological Activity

3-(3-Chloro-4-methylphenyl)aniline, HCl, also known as 3-chloro-p-toluidine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H12ClN·HCl

- Molecular Weight : 254.16 g/mol

- CAS Number : 1352318-30-9

- Structure : The compound features a chloro group and a methyl group on a phenyl ring, which influences its reactivity and biological interactions.

The biological activity of 3-(3-Chloro-4-methylphenyl)aniline, HCl is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and methyl groups can enhance its lipophilicity and binding affinity to proteins or enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Studies have shown that derivatives of chlorinated anilines can exhibit antibacterial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies .

- Anticancer Potential : Some studies have indicated that chlorinated anilines may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways .

- Neuroprotective Effects : There is emerging evidence that certain aniline derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluating the antibacterial activity of chlorinated aniline derivatives highlighted that 3-(3-Chloro-4-methylphenyl)aniline exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-chlorinated analogs, indicating enhanced potency due to the chloro substitution.

- Cancer Cell Line Analysis : In vitro studies on human breast cancer cell lines demonstrated that treatment with 3-(3-Chloro-4-methylphenyl)aniline led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The study suggested that the compound activates caspase pathways leading to apoptosis .

- Neuroprotection Assessment : Research assessing the neuroprotective effects found that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This protective effect was linked to the modulation of antioxidant enzyme activity .

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-Chloro-4-methylphenyl)aniline, HCl, and how can purity be optimized?

The synthesis typically involves acid-catalyzed condensation or nucleophilic substitution reactions. For example, analogous compounds like 3-(Chloromethyl)aniline hydrochloride are synthesized via reactions between aniline derivatives and HCl under controlled conditions . To optimize purity, methods such as recrystallization in ethanol or methanol, coupled with vacuum drying, are recommended. Purity validation via HPLC (using C18 columns with acetonitrile/water mobile phases) or NMR (monitoring amine proton signals at δ 6.5–7.5 ppm) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm aromatic substitution patterns (e.g., chloro and methyl groups at positions 3 and 4, respectively) and amine protonation .

- FT-IR : Peaks at ~3200 cm (N-H stretch) and ~750 cm (C-Cl stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 234.06 (calculated for CHClN) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but reduces stability in basic conditions. Storage at 2–8°C under inert atmosphere (N/Ar) prevents decomposition. Solubility data for related compounds suggest limited solubility in non-polar solvents like hexane (<0.1 mg/mL) .

Advanced Research Questions

Q. How can crystallographic disorder in 3-(3-Chloro-4-methylphenyl)aniline derivatives be resolved during structural refinement?

Positional disorder, as observed in structurally similar compounds, requires multi-site refinement using programs like SHELXL . For example, occupancy factors for disordered chloro-methyl groups can be fixed based on electron density maps (e.g., 73.7% vs. 26.3% in related crystals) . Constraints on thermal parameters (U) and hydrogen placement (riding model) improve accuracy .

Q. What experimental strategies address contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from impurities or varying HCl stoichiometry. Strategies include:

Q. How does the chloro-methyl substituent influence electrochemical properties in conductive polymer composites?

The electron-withdrawing Cl and electron-donating CH groups alter redox activity. For example, in polyaniline composites, such substituents modulate conductivity (e.g., 10–10 S/cm) by affecting π-π stacking and doping efficiency. Cyclic voltammetry (CV) in 1M HCl shows distinct oxidation peaks at +0.3 V (amine to imine transition) .

Q. What are the toxicological risks, and how can exposure be mitigated during in vivo studies?

The compound’s aniline backbone poses toxicity risks (LD oral: ~50 mg/kg in rodents). Mitigation includes:

- PPE : Gloves, lab coats, and fume hoods during synthesis .

- Analytical Controls : LC-MS monitoring of metabolites (e.g., hydroxylated derivatives) in biological samples .

Methodological Challenges

Q. How can reaction yields be improved in multi-step syntheses involving 3-(3-Chloro-4-methylphenyl)aniline, HCl?

Optimize stepwise protocols:

Boc Protection : Use BocO to protect the amine, reducing side reactions .

Coupling Reactions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Acid Deprotection : Reflux in 3M HCl/THF (1:1 v/v) to regenerate the hydrochloride salt .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina with protein targets (e.g., bacterial enzymes) to assess binding affinity.

- MD Simulations : GROMACS for evaluating stability of ligand-receptor complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.